Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate
Overview
Description
Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate is a chemical compound with the molecular formula C11H13NO6. It is a derivative of N-acylglycine and is known for its unique structure, which includes a benzoyl group substituted with two hydroxyl groups at positions 2 and 3, an amino group, and a hydroxypropanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate typically involves the esterification of 2,3-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the coupling of the resulting methyl ester with an amino acid derivative under appropriate conditions. The reaction conditions often include the use of dehydrating agents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and coupling reactions using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioesters.
Scientific Research Applications
Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit oxidative stress, and affect cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dihydroxybenzoate: Similar structure but lacks the amino and hydroxypropanoate groups.
N-acylglycine derivatives: Share the N-acylglycine core but differ in the substituents on the benzoyl ring and ester group.
Uniqueness
Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-18-11(17)7(5-13)12-10(16)6-3-2-4-8(14)9(6)15/h2-4,7,13-15H,5H2,1H3,(H,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIZIOGKLJAGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C1=C(C(=CC=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346192 | |
Record name | Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851901-01-4 | |
Record name | Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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